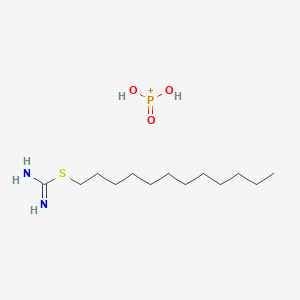
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is a chemical compound with the molecular formula C_13H_28N_2O_3PS. This compound is known for its unique structure, which includes both a phosphonium group and a carbamimidothioate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate typically involves the reaction of dodecylamine with thiophosgene, followed by the addition of phosphoric acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate exerts its effects involves the interaction with specific molecular targets and pathways. The phosphonium group can interact with cellular membranes, affecting membrane permeability and function. The carbamimidothioate group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylamine: A primary amine with similar alkyl chain length but lacking the phosphonium and carbamimidothioate groups.
Thiophosgene: A reagent used in the synthesis of carbamimidothioates but without the phosphonium group.
Phosphoric Acid: A common reagent in the synthesis of phosphonium compounds but lacking the carbamimidothioate group.
Uniqueness
Dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate is unique due to the presence of both the phosphonium and carbamimidothioate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.
Eigenschaften
CAS-Nummer |
90691-86-4 |
|---|---|
Molekularformel |
C13H30N2O3PS+ |
Molekulargewicht |
325.43 g/mol |
IUPAC-Name |
dihydroxy(oxo)phosphanium;dodecyl carbamimidothioate |
InChI |
InChI=1S/C13H28N2S.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-4(2)3/h2-12H2,1H3,(H3,14,15);(H-,1,2,3)/p+1 |
InChI-Schlüssel |
UFGATDLMSHSVTP-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCSC(=N)N.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


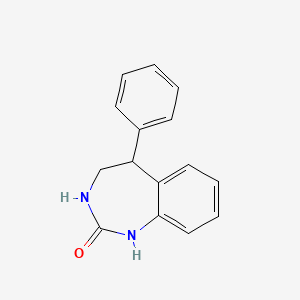
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
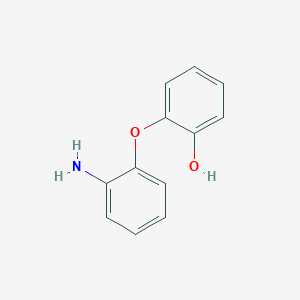
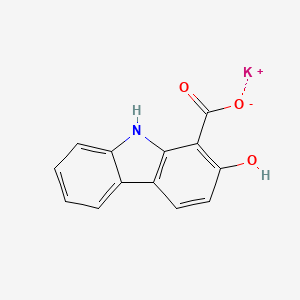
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
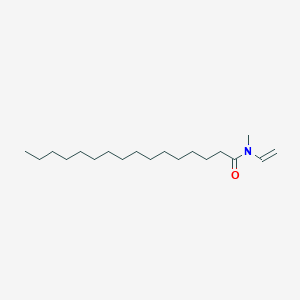
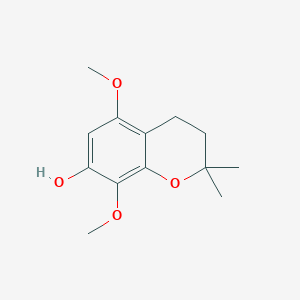
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
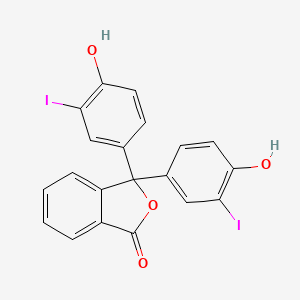

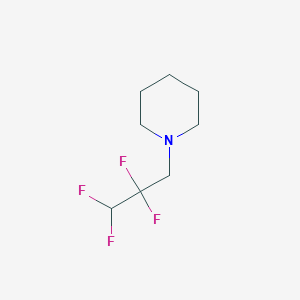
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

